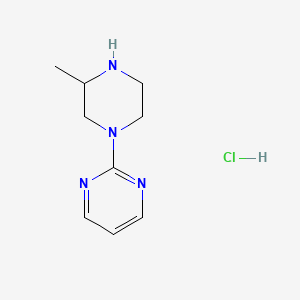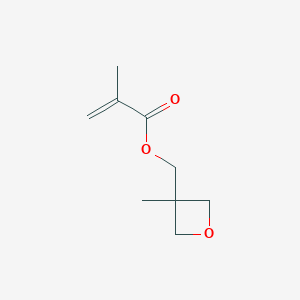
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester is a chemical compound with a unique structure that combines the properties of alkenes, oxygen heterocycles, and ester compounds. This compound is often used in various industrial and scientific applications due to its versatile reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (3-methyl-3-oxetanyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels required for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive ester group.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the alkene group can participate in addition reactions. The oxygen heterocycle in the oxetanyl group can also open up under acidic or basic conditions, leading to further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester: Known for its use in polymerization reactions.
2-Propenoic acid, 3-phenyl-, methyl ester: Used in the synthesis of fragrances and flavors.
2-Propenoic acid, (3-ethyl-3-oxetanyl)methyl ester: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Propenoic acid, 2-methyl-, (3-methyl-3-oxetanyl)methyl ester is unique due to its combination of an alkene, ester, and oxetanyl group, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
86273-42-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(3-methyloxetan-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)8(10)12-6-9(3)4-11-5-9/h1,4-6H2,2-3H3 |
InChI-Schlüssel |
CGILRHVKKLYKNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1(COC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


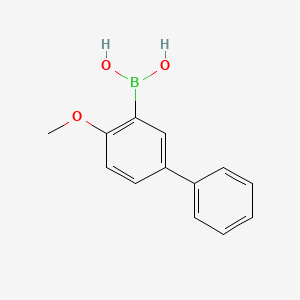
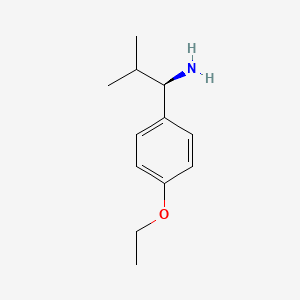



![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
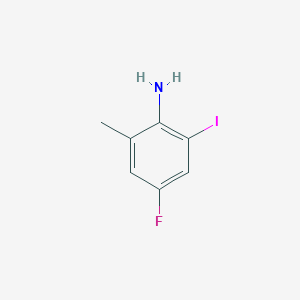
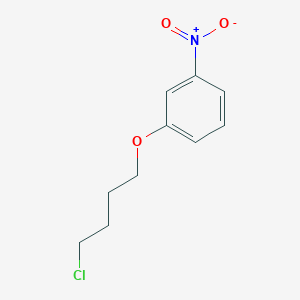
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
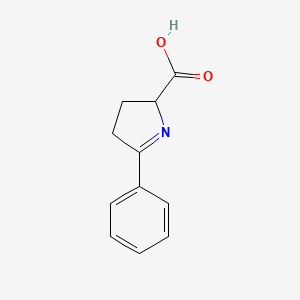
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
